molecular formula C17H22N2O3 B2901159 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922002-52-6

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

Cat. No. B2901159
CAS RN: 922002-52-6
M. Wt: 302.374
InChI Key: FNLICXZVBPUVLW-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide is a novel compound with potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide in lab experiments include its diverse biological activities, high purity, and high yield. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide. These include further investigation of its potential therapeutic applications, exploration of its mechanism of action, and development of novel derivatives with improved activity and reduced side effects. Additionally, more studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide involves the reaction of 2-amino-5-cyclopentyl-2,3-dihydro-1,3,4-oxadiazole with 2-chloroacetyl chloride, followed by cyclization with 1,2-phenylenediamine. The final product is obtained by acylation with propionyl chloride. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-cyclopentyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(8-5-12-3-1-2-4-12)19-13-6-7-15-14(11-13)17(21)18-9-10-22-15/h6-7,11-12H,1-5,8-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLICXZVBPUVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

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